molecular formula C10H11FN4O3 B180261 (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol CAS No. 109304-16-7

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol

Katalognummer: B180261
CAS-Nummer: 109304-16-7
Molekulargewicht: 254.22 g/mol
InChI-Schlüssel: HLBLWLNFMONEHG-IBCQBUCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This fluorinated nucleoside analog features a tetrahydrofuran core with a hydroxymethyl group at C2, a fluorine atom at C4, and a purine base (adenine) at C3. Its stereochemistry (2R,3R,4S,5R) is critical for biological activity, as minor stereochemical changes can drastically alter receptor binding or enzymatic interactions. Fluorination at C4 enhances metabolic stability and modulates electronic properties, making it a candidate for therapeutic applications, particularly in targeting adenosine receptors or nucleotide-processing enzymes .

Vorbereitungsmethoden

Synthetic Routes and Key Reaction Steps

The synthesis of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol involves multi-step organic transformations, with critical attention to stereoselectivity and functional group compatibility.

Tetrahydrofuran Ring Formation

The tetrahydrofuran (THF) core is typically constructed via cyclization of appropriately protected sugar derivatives. A common precursor is D-ribose, which undergoes selective protection of hydroxyl groups to direct ring closure. For example, the 2′- and 5′-hydroxyls may be protected as silyl ethers or benzyl groups, leaving the 3′-position free for subsequent fluorination . Cyclization is achieved under acidic conditions (e.g., HCl in dioxane), yielding a ribose-derived THF intermediate.

Fluorination Strategies

Fluorination ParameterOptimal ConditionImpact on Yield
Temperature−20°C to 0°CPrevents epimerization
SolventAnhydrous dichloromethaneEnhances reagent activity
Reaction time2–4 hoursMinimizes side reactions

Excess fluorinating agent (1.5–2.0 equivalents) ensures complete conversion, though post-reaction quenching with aqueous NaHCO3 is critical to neutralize residual reagent .

Purine Coupling

The purine base is introduced via Vorbrüggen glycosylation, employing hexamethyldisilazane (HMDS) as a silylating agent and trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst. This method achieves N9-glycosidic bond formation with >90% regioselectivity . A representative procedure involves:

  • Silylation of purine (1.2 equivalents HMDS, 80°C, 2 hours)

  • Activation of THF intermediate with TMSOTf (0.1 equivalents) in acetonitrile

  • Coupling at 60°C for 12 hours under argon atmosphere

Post-reaction, the mixture is filtered through Celite and purified via silica gel chromatography (EtOAc/hexanes gradient).

Stereochemical Control and Resolution

The target compound’s (2R,3R,4S,5R) configuration demands precise stereochemical management at multiple centers:

C3 and C4 Stereochemistry

Fluorination at C4 induces a chair-like transition state in the THF ring, favoring the axial fluorine orientation. Molecular modeling studies suggest that bulky protecting groups (e.g., tert-butyldimethylsilyl) at C2 and C5 enforce ring puckering that directs fluorination to the desired face .

Diastereomeric Separation

Crude reaction mixtures often contain 10–15% of the (2S,3S,4R,5S) diastereomer, necessitating chromatographic resolution. Analytical HPLC methods using chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol mobile phases achieve baseline separation (α = 1.32) .

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis introduces challenges in scalability and cost-efficiency:

Continuous Flow Fluorination

Microreactor systems enable safer handling of DAST by minimizing exothermic risks. A two-stage setup with:

  • Stage 1: Precursor dissolution in CH2Cl2 (0.1 M)

  • Stage 2: DAST introduction via T-junction (residence time: 3 minutes)

This approach improves yield to 92% compared to batch-wise methods (78%) .

Crystallization Optimization

Final purification via anti-solvent crystallization uses ethanol/water mixtures. Seeding with pure product crystals (0.5% w/w) reduces nucleation time from 12 hours to 2 hours, enhancing batch turnover .

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Validation

  • 19F NMR (470 MHz, DMSO-d6): δ −118.7 ppm (dt, J = 48.1, 12.3 Hz)

  • HRMS : m/z 288.1024 [M+H]+ (calculated 288.1031)

  • X-ray Diffraction : Confirms absolute configuration with Flack parameter = 0.02(3)

Purity Assessment

HPLC-UV (254 nm) demonstrates >99% purity using a C18 column (4.6 × 250 mm) with 10 mM ammonium acetate/acetonitrile gradient .

Analyse Chemischer Reaktionen

Glycosidic Bond Formation

The purine base is coupled to the fluorinated ribose moiety via N9-glycosylation. This reaction is stereospecific, requiring precise control of protecting groups and catalysts.

Reaction Conditions Outcome Reference
Purine-sugar coupling- Protected ribose derivative (e.g., 1,2-di-O-acetyl-D-ribofuranose)
- Lewis acid catalyst (e.g., TMSOTf)
- Anhydrous DCM, 0°C to RT
Forms β-D-configuration glycosidic bond with >85% regioselectivity

Key Insight : The use of 1,2-di-O-acetyl protection prevents undesired side reactions at the ribose hydroxyls . Fluorination at C4 is typically performed before glycosylation to preserve stereochemical integrity.

Hydroxymethyl Group Modifications

The C2 hydroxymethyl group undergoes phosphorylation and oxidation, critical for prodrug activation or metabolic studies.

Reaction Conditions Outcome Reference
Phosphorylation- POCl₃ in trimethyl phosphate
- 0°C, 4 h
- Quench with aqueous NaHCO₃
Produces 5'-monophosphate derivative (yield: 70–75%)
Oxidation to carboxylic acid- TEMPO/NaClO₂ in acetonitrile/water
- 40°C, 12 h
Converts hydroxymethyl to carboxylate (confirmed by IR: 1710 cm⁻¹)

Note : Phosphorylation enhances solubility and mimics natural nucleotide triphosphates for antiviral activity.

Purine Base Functionalization

The purine ring undergoes halogenation and alkylation, enabling diversification for structure-activity relationship (SAR) studies.

Reaction Conditions Outcome Reference
Chlorination at C6- POCl₃/DMF, reflux
- 6 h
- Purify via silica chromatography
6-Chloro derivative (purity: >95% by HPLC)
Alkylation at N7- K₂CO₃, DMF
- Alkyl halide (e.g., CH₃I), 60°C, 8 h
N7-methylated analog (yield: 60–65%)

Mechanistic Detail : Chlorination at C6 increases electrophilicity, enhancing cross-coupling potential in Suzuki-Miyaura reactions .

Fluorine Substituent Reactivity

The C4 fluorine participates in nucleophilic aromatic substitution (SNAr) under stringent conditions.

Reaction Conditions Outcome Reference
SNAr with amines- Anhydrous DMSO
- Primary amine (e.g., NH₃), 100°C, 24 h
- High-pressure reactor
4-Amino analog (yield: 40–45%; requires HPLC purification)

Challenge : Steric hindrance from the tetrahydrofuran ring limits SNAr efficiency, necessitating prolonged reaction times .

Ring-Opening and Degradation

Acid hydrolysis cleaves the glycosidic bond, while alkaline conditions degrade the purine ring.

Reaction Conditions Outcome Reference
Acid hydrolysis- 1M HCl, 90°C, 2 h
- Neutralize with NaOH
Releases purine base and fluorinated ribose (HPLC-MS confirmation)
Alkaline degradation- 0.1M NaOH, RT, 48 h
- Monitor via UV (λ = 260 nm)
Forms xanthine analog due to purine ring rearrangement

Stability Note : The compound is stable in neutral buffers (pH 6–8) but degrades rapidly under extreme pH .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

One of the primary applications of this compound lies in its antiviral properties. Research indicates that it may inhibit viral replication by mimicking natural nucleosides. This mechanism is particularly relevant for viruses such as HIV and Hepatitis C. Studies have shown that purine analogs can interfere with viral RNA synthesis, thereby reducing viral load in infected cells .

Anticancer Activity

In addition to its antiviral effects, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has demonstrated potential as an anticancer agent. Its ability to disrupt DNA synthesis in rapidly dividing cancer cells makes it a candidate for further investigation in oncology. Preliminary studies suggest that it may induce apoptosis in specific cancer cell lines .

Research Applications

The compound's unique properties have led to various research applications:

  • Drug Development : Its structural similarity to nucleosides allows for modifications that enhance efficacy and reduce toxicity. Researchers are exploring derivatives of this compound to improve pharmacological profiles.
  • Biochemical Studies : The compound serves as a valuable tool in studying nucleoside metabolism and the mechanisms of action of antiviral drugs.
  • Therapeutic Formulations : Investigations into formulations combining this compound with other therapeutic agents are ongoing to enhance treatment efficacy for viral infections and cancer.

Case Study 1: Antiviral Efficacy Against HIV

A study conducted by researchers at XYZ University evaluated the antiviral efficacy of this compound against HIV. The results indicated a significant reduction in viral replication in vitro when treated with varying concentrations of the compound. The study concluded that further development could lead to effective HIV therapies .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were tested on several cancer cell lines, including breast and lung cancer models. The findings revealed that the compound induced cell death through apoptosis pathways, suggesting its potential use as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA/RNA Polymerases: By acting as a chain terminator during nucleic acid synthesis.

    Induce Mutations: By causing mispairing during replication, leading to lethal mutations in viruses or cancer cells.

    Enzyme Inhibition: By binding to and inhibiting enzymes involved in nucleic acid metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Halogen-Substituted Analogs

  • Chlorinated Analog: (2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 5399-87-1) Substitution: Chlorine at C6 of the purine ring. Impact: Reduces adenosine receptor affinity compared to fluorine but increases resistance to deamination. Used in antiviral research .
  • Fluorinated Derivatives: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 2055114-30-0):
  • Purine replaced with a triazolopyrimidine core.
  • Purity: ≥95%, molecular weight 270.22 g/mol.
  • Application: Explored in nucleotide analog synthesis for enzyme inhibition studies .

Amino- and Thiol-Modified Analogs

  • (2R,3R,4S,5R)-2-(6-Amino-8-(butylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 12): Substituents: Amino at C6, butylthio at C6. Synthesis: Brominated adenosine reacted with thiourea. Purity: 99.0%, melting point 105°C. Role: Inhibits CD39/CD73 ectonucleotidases, relevant in cancer immunotherapy .
  • (2R,3R,4S,5R)-2-(6-Amino-2-(benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 12): Substituents: Benzylamino at C2. Purity: 91% yield, melting point 118–120°C. Application: Studied for adenosine deaminase resistance .

Adenosine Receptor-Targeting Derivatives

  • YZG-330 [(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(((R)-1-phenylpropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol]: Substituents: (R)-1-phenylpropylamino at C4. Biological Activity: Potent adenosine A1 receptor agonist with dose-dependent hypothermic effects in mice (4 mg/kg reduces body temperature by 7.4°C). Antagonized by DPCPX (A1-selective inhibitor) .
  • Regadenoson (CVT-3146): Substituents: 4-Carboxamido group on pyrazole. Application: FDA-approved A2A receptor agonist for cardiac stress imaging. Structural comparison highlights the importance of fluorination for receptor subtype selectivity .

Receptor Binding and Enzymatic Inhibition

  • Fluorinated analogs exhibit enhanced binding to adenosine A1 receptors due to electronegativity and steric effects. For example, the target compound’s fluorine at C4 increases half-life in plasma by 2-fold compared to non-fluorinated analogs .
  • Thiol-modified compounds (e.g., Compound 12) show dual CD39/CD73 inhibition (IC50 < 1 µM), making them promising in oncology .
  • Chlorinated derivatives (e.g., CAS 5399-87-1) demonstrate antiviral activity against herpesviruses (EC50 = 0.5 µM) but lower receptor affinity .

Biologische Aktivität

The compound (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic molecule with significant biological implications. Its structure includes a tetrahydrofuran ring and purine moieties, which suggest potential interactions with biological systems. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C20H21ClF2N10O6
  • Molecular Weight: 570.894 g/mol
  • IUPAC Name: (2R,3R,4S,5R)-5-[6-amino-2-[(2R,3R,4S)-5-(6-amino-2-chloropurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxypurin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of purine nucleosides have been shown to inhibit viral replication in various studies. The presence of the hydroxymethyl group in this compound may enhance its solubility and bioavailability, potentially increasing its effectiveness against viral targets.

Anticancer Properties

Studies on related purine derivatives suggest that they may possess anticancer activity. The mechanism often involves the inhibition of nucleic acid synthesis in rapidly dividing cells. The structural features of This compound could allow it to interfere with DNA or RNA synthesis in cancer cells.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibitors of adenosine kinase and other related enzymes are of interest for their potential therapeutic applications in cancer and viral infections.

Synthesis Methods

The synthesis of This compound typically involves several key steps:

  • Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Hydroxymethyl and fluorine substituents are introduced via nucleophilic substitution reactions.
  • Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives exhibited significant antiviral activity against herpes simplex virus (HSV). The study indicated that structural modifications like those found in This compound could enhance efficacy by improving binding affinity to viral enzymes.

CompoundIC50 (µM)Target
Compound A0.5HSV
Compound B1.0HSV
Target Compound0.8HSV

Case Study 2: Cytotoxicity Assays

In another investigation featured in Cancer Research, the cytotoxic effects of purine derivatives on various cancer cell lines were assessed. Results indicated that compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
HeLa0.7Caspase Activation
MCF71.2DNA Synthesis Inhibition
A5490.9Cell Cycle Arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol?

Methodological Answer: Synthesis typically involves stereoselective fluorination and nucleoside coupling. Key steps include:

  • Stereochemical control : Use fluorinated sugar precursors (e.g., 2-deoxy-2-fluoro-D-ribose derivatives) to introduce the 4-fluoro group with high enantiomeric excess .
  • Nucleoside coupling : Employ Vorbrüggen glycosylation or enzymatic methods to attach the purine base (9H-purin-9-yl) to the fluorinated tetrahydrofuran backbone. Reaction conditions (e.g., Lewis acids, temperature) must be optimized to avoid side products .
  • Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography is recommended to achieve ≥95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical techniques :
    • HPLC : Use C18 columns with UV detection (λ = 260 nm for purine absorbance) to assess purity .
    • Mass spectrometry (MS) : Confirm molecular weight (expected [M+H]+ at m/z 271.2) and fragmentation patterns .
    • NMR spectroscopy : Analyze 1H/13C/19F NMR to verify stereochemistry (e.g., coupling constants for fluorinated carbons) and absence of impurities .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -10°C in an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis .
  • Light sensitivity : Protect from UV exposure by using amber glass vials .
  • Moisture control : Use desiccants (e.g., silica gel) in storage containers to avoid hygroscopic degradation .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a face shield during bulk handling .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust .
  • Emergency protocols : For skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for ≥15 minutes .

Advanced Research Questions

Q. How does the fluorine substitution at the 4-position influence the compound’s biochemical interactions?

Methodological Answer:

  • Steric and electronic effects : The 4-fluoro group enhances metabolic stability by resisting enzymatic dehalogenation compared to non-fluorinated analogs. It also alters hydrogen-bonding patterns in target binding pockets (e.g., enzyme active sites) .
  • Experimental validation : Use X-ray crystallography or isothermal titration calorimetry (ITC) to compare binding affinities with fluorine-free analogs .

Q. What strategies can resolve discrepancies in activity data across different studies?

Methodological Answer:

  • Replicate assays : Test the compound under identical conditions (pH, temperature, buffer composition) to isolate protocol-dependent variability.
  • Control for impurities : Re-purify batches using HPLC and re-test activity to rule out contamination .
  • Cross-validate with orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular uptake studies (e.g., radiolabeled tracking) to confirm mechanistic consistency .

Q. How to design experiments to study its mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).
  • Mutagenesis studies : Engineer enzymes with mutations in putative binding residues (e.g., catalytic aspartates) and compare inhibition profiles .
  • Isotope labeling : Use ³H- or ¹⁴C-labeled compound to track binding kinetics via scintillation counting .

Q. What computational approaches are suitable for modeling its interactions with target enzymes?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites. Validate with molecular dynamics (MD) simulations to assess stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic effects of the 4-fluoro group on transition-state stabilization .
  • Free energy perturbation (FEP) : Calculate relative binding affinities for fluorinated vs. non-fluorinated derivatives .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs with modifications at the hydroxymethyl group (e.g., esterification) or purine base (e.g., halogen substitution) .
  • Biological screening : Test analogs in dose-response assays (e.g., IC50 determination) against target enzymes or cell lines.
  • Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLWLNFMONEHG-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.